5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(p-tolyl)pyridine
- Thiazole derivatives
- Pyrimidine derivatives
Uniqueness
5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide is unique due to its specific triazole ring structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher potency and selectivity in certain applications, such as antimicrobial and anticancer activities .
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)triazole-4-carbohydrazide |
InChI |
InChI=1S/C11H13N5O/c1-7-3-5-9(6-4-7)16-14-8(2)10(15-16)11(17)13-12/h3-6H,12H2,1-2H3,(H,13,17) |
InChI Key |
COWSHHXZHCPRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NN)C |
Origin of Product |
United States |
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